Hexanedioic acid, bis(1-methylheptyl) ester
Overview
Description
Hexanedioic acid, bis(1-methylheptyl) ester is an organic compound with the molecular formula C20H38O4. It is a diester derived from hexanedioic acid and 1-methylheptanol. This compound is commonly used as a plasticizer in the production of flexible plastics and other polymer products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, bis(1-methylheptyl) ester can be synthesized through the esterification reaction between hexanedioic acid and 1-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water and excess alcohol to ensure high yield and purity of the ester product. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis(1-methylheptyl) ester primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1-methylheptanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing the original alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanedioic acid and 1-methylheptanol.
Transesterification: New esters and 1-methylheptanol.
Scientific Research Applications
Hexanedioic acid, bis(1-methylheptyl) ester is used in various scientific research applications, including:
Chemistry: As a plasticizer in the synthesis of flexible polymers and resins.
Biology: In studies involving the interaction of plasticizers with biological systems.
Medicine: Investigated for its potential effects on human health due to its widespread use in consumer products.
Industry: Used in the production of flexible PVC, coatings, adhesives, and other industrial products.
Mechanism of Action
The primary mechanism of action of hexanedioic acid, bis(1-methylheptyl) ester as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with the polymer matrix, disrupting the crystalline structure and enhancing the material’s pliability.
Comparison with Similar Compounds
Hexanedioic acid, bis(1-methylheptyl) ester can be compared with other similar plasticizers, such as:
Hexanedioic acid, bis(2-ethylhexyl) ester: Also known as dioctyl adipate, this compound is widely used as a plasticizer in various applications. It has similar properties but differs in the alcohol component.
Hexanedioic acid, bis(1-methylpropyl) ester: Another ester of hexanedioic acid, with different alcohol groups, leading to variations in its plasticizing efficiency and compatibility with different polymers.
Conclusion
This compound is a versatile compound with significant applications in the production of flexible plastics and other polymer products. Its synthesis, chemical reactions, and applications make it an important subject of study in various scientific fields.
Properties
IUPAC Name |
dioctan-2-yl hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-5-7-9-11-15-19(3)25-21(23)17-13-14-18-22(24)26-20(4)16-12-10-8-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMJAGKSDIHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026795 | |
Record name | Hexanedioic acid, bis(1-methylheptyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanedioic acid, 1,6-bis(1-methylheptyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
108-63-4 | |
Record name | 1,6-Bis(1-methylheptyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-methylheptyl) adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXANEDIOIC ACID, BIS(1-METHYLHEPTYL) ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexanedioic acid, 1,6-bis(1-methylheptyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, bis(1-methylheptyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1-methylheptyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOOCTYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TLQ9O0CWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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